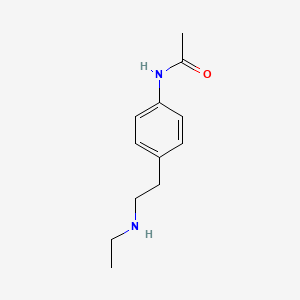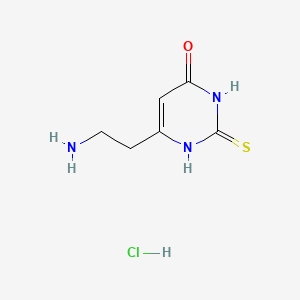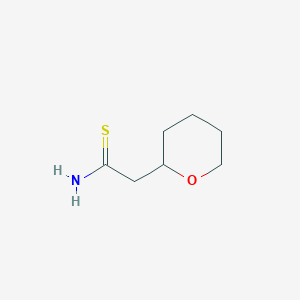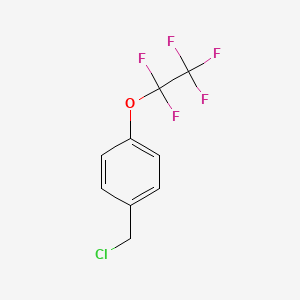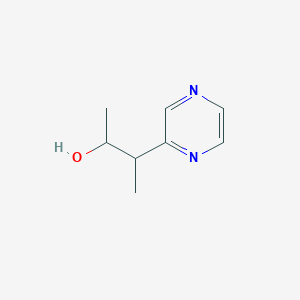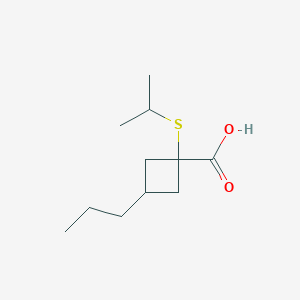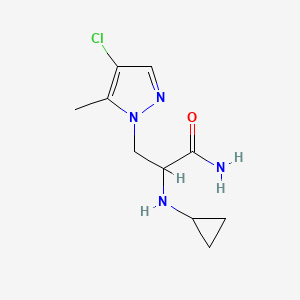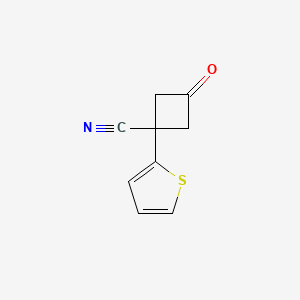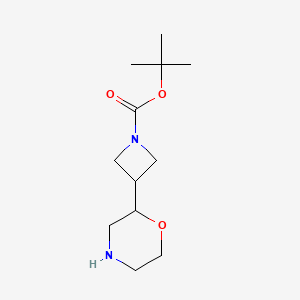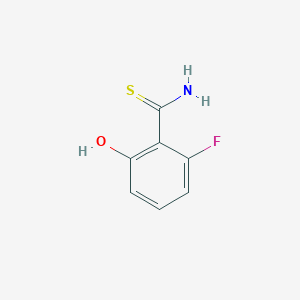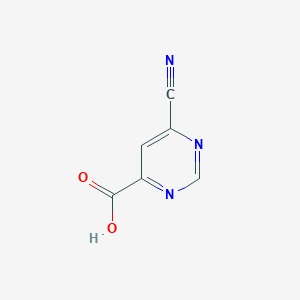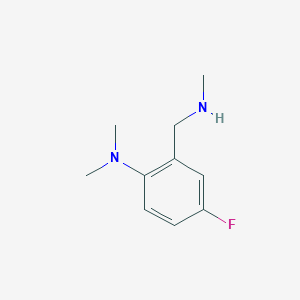
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is an organic compound with the molecular formula C10H15FN2. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position and a dimethylamino group at the ortho position relative to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to produce 4-fluoro-N,N-dimethyl-2-aminoaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and other transition metal-catalyzed processes .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar in structure but with a nitro group instead of a methylamino group.
4-Fluoro-N,N-dimethylaniline: Lacks the methylamino group present in 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline.
4-Fluoro-2-methylaniline: Contains a methyl group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3 |
InChI Key |
RAIPNZRPOWUALU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


